2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Catalog No.
S707867
CAS No.
5632-29-1
M.F
C16H10S4
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)th...

CAS Number

5632-29-1

Product Name

2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

IUPAC Name

2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Molecular Formula

C16H10S4

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C16H10S4/c1-3-11(17-9-1)13-5-7-15(19-13)16-8-6-14(20-16)12-4-2-10-18-12/h1-10H

InChI Key

FXEJOIFDICYSSO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4
  • Semiconducting behavior: Quaterthiophenes exhibit semiconducting properties, meaning they can conduct electricity under certain conditions. This characteristic makes them valuable for applications in organic electronics, such as organic thin-film transistors (OTFTs) [].
  • Light absorption and emission: Quaterthiophenes can absorb and emit light at specific wavelengths, depending on their molecular structure. This property makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs) [, ].

Applications in Organic Electronics

One of the most promising research areas for 2,2':5',2'':5'',2'''-Quaterthiophene is in organic thin-film transistors (OTFTs). OTFTs are a type of transistor where the channel layer is made from an organic semiconductor instead of traditional inorganic materials like silicon. Quaterthiophenes, due to their semiconducting properties, are being investigated as potential channel materials for OTFTs. Research suggests that they can offer advantages such as low-cost processing, flexibility, and tunability of their electrical properties [].

Applications in Optoelectronics

Another exciting area of research for 2,2':5',2'':5'',2'''-Quaterthiophene is in optoelectronics, which deals with the interaction of light and electronic materials. Quaterthiophenes, with their light absorption and emission capabilities, are being explored for applications in:

  • Organic light-emitting diodes (OLEDs): OLEDs are a type of display technology that uses organic materials to emit light. Quaterthiophenes are being studied as potential emitters in OLEDs due to their ability to emit light in various colors [].
  • Organic solar cells (OPVs): OPVs are devices that convert sunlight into electricity. Quaterthiophenes are being investigated as potential donor materials in OPVs, where they play a role in harvesting light and generating electricity [].

2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family, characterized by its unique structure comprising multiple thiophene rings. Specifically, it features a linear arrangement of four thiophene units, which contributes to its distinctive electronic properties. This compound is noted for its potential applications in organic electronics, particularly in organic semiconductors and photovoltaic devices due to its conjugated system that facilitates charge transport and light absorption .

The mechanism of action of 2,2':5',2'':5'',2'''-quaterthiophene depends on the specific application in organic electronics. However, its conjugated π-electron system plays a crucial role. In organic field-effect transistors (OFETs), for example, the delocalized electrons allow for charge transport when a voltage is applied []. In organic solar cells, the compound can absorb light and generate excitons (bound electron-hole pairs) that can dissociate to create free charge carriers for current generation [].

, including:

  • Oxidation: Can form oxidized derivatives such as sulfoxides or sulfones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield different reduced forms, typically utilizing lithium aluminum hydride as a reducing agent.
  • Substitution: Halogenation and other substitution reactions are common for modifying its properties, often employing bromine or chlorine under controlled conditions.

These reactions allow for the synthesis of various derivatives that can be tailored for specific applications.

2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene exhibits significant biological activity. It has been shown to interact with various enzymes, including cyclooxygenase and lipoxygenase, which play roles in inflammatory processes. These interactions can modulate inflammatory responses and may enhance antioxidant pathways by promoting the expression of genes involved in detoxifying reactive oxygen species. Such properties suggest potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions .

The synthesis of 2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves:

  • Palladium-Catalyzed Cross-Coupling Reactions: This method utilizes bithiophene derivatives to create the desired compound through coupling.
  • Stille or Suzuki Coupling Reactions: These industrial-scale methods allow for efficient production of the compound, making it suitable for various applications in electronics and materials science .

These methods highlight the versatility and efficiency of synthetic routes available for producing this compound.

Due to its unique electronic properties, 2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene finds applications in:

  • Organic Electronics: Used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to transport charge efficiently.
  • Sensors: Its conductive properties make it suitable for use in chemical sensors and biosensors.
  • Materials Science: Employed in the development of advanced materials with tailored electronic properties .

Studies have shown that 2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene interacts with various biomolecules, influencing their activity. For instance, it can inhibit the activity of enzymes involved in inflammation, leading to decreased production of pro-inflammatory mediators. Additionally, it has been observed to bind with proteins such as albumin, affecting their distribution and transport within biological systems .

Several compounds share structural similarities with 2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene. Here are a few notable examples:

Compound NameStructureUnique Features
5-ThiophenylthiopheneStructureSimpler structure; used in similar applications but lacks extended conjugation.
3-ThienylbenzothiadiazoleStructureContains a benzothiadiazole moiety; utilized in organic photovoltaics due to its strong electron affinity.
4-Thiophenecarboxylic acidStructureContains a carboxylic acid group; used in polymer synthesis but less conductive than quaterthiophenes.

The uniqueness of 2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene lies in its extended conjugated system, which enhances its electronic properties compared to simpler thiophene derivatives.

XLogP3

5.7

Other CAS

5632-29-1

Dates

Modify: 2023-08-15

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